molecular formula C18H35NO2 B11746982 (2S,9Z)-2-aminooctadec-9-enoic acid

(2S,9Z)-2-aminooctadec-9-enoic acid

Cat. No.: B11746982
M. Wt: 297.5 g/mol
InChI Key: ODURFHDFZAVGHC-IBSYWUHOSA-N
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Description

(2S,9Z)-2-Aminooctadec-9-enoic acid is a chiral, long-chain amino fatty acid of interest in lipidomics and biochemical research. This compound features a (Z)-configuration double bond at the 9-carbon position and a single chiral center with an (S)-configuration at the 2-carbon, where the amino group is located. The specific stereochemistry is critical for its potential biological activity and interaction with enzymes. Researchers utilize this and similar fatty acid derivatives as tool compounds to investigate metabolic pathways . Its structure suggests potential application in the synthesis of more complex lipid molecules, such as ceramides and sphingolipids, which are studied for their roles in cellular signaling and apoptosis . This product is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(Z,2S)-2-aminooctadec-9-enoic acid

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/b10-9-/t17-/m0/s1

InChI Key

ODURFHDFZAVGHC-IBSYWUHOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)N

Origin of Product

United States

Occurrence and Natural Distribution

Identification in Biological Matrices

There is currently no scientific literature that documents the identification of (2S,9Z)-2-aminooctadec-9-enoic acid in any biological matrices, including plant, animal, or microbial sources.

Contextualization within Natural Lipidomes and Metabolomes

Due to the lack of identification in biological samples, this compound is not currently contextualized within any known natural lipidomes or metabolomes. Its biosynthetic pathway, if one exists in nature, is unknown.

Synthetic Strategies and Biosynthetic Pathways of 2s,9z 2 Aminooctadec 9 Enoic Acid

Chemical Synthesis Methodologies

Chemical synthesis provides versatile routes to (2S,9Z)-2-aminooctadec-9-enoic acid, allowing for precise control over the molecule's structure and stereochemistry. These methods can be broadly categorized into total synthesis, semisynthesis, and stereoselective techniques.

Total synthesis involves the complete construction of the target molecule from basic chemical building blocks. For complex molecules like this compound, these routes are often lengthy but offer the flexibility to introduce isotopic labels or structural modifications. A notable strategy for a structurally related compound, sphingofungin F, which shares the α-amino acid feature, involves a concise, stereocontrolled synthesis. Key steps in such syntheses can include diastereoselective oxazoline (B21484) formation catalyzed by palladium(0), addition of a γ-alkoxy allylic stannane (B1208499) promoted by magnesium bromide, and a palladium(0)-catalyzed coupling of a vinyl iodide with an organozinc reagent. rsc.org Another approach for a similar core structure utilized an orthoamide-type Overman rearrangement of an unsaturated ester, a method that can provide quick access to α,α-disubstituted amino acids. researchgate.net These sophisticated multi-step syntheses, while not directly reported for this compound itself, demonstrate established methodologies in organic chemistry that are applicable to its total synthesis.

Semisynthetic methods utilize abundant, naturally occurring fatty acids as starting materials, offering a more sustainable and often shorter route to the target compound.

Oleic acid, which has the same 18-carbon backbone and a cis double bond at the C9 position, is a logical and common precursor for the synthesis of this compound. researchgate.net The primary transformation required is the introduction of an amino group at the C2 position (the α-carbon). A common chemical approach involves the α-bromination of the carboxylic acid using reagents like bromine and phosphorus tribromide (the Hell–Volhard–Zelinskii reaction), followed by an SN2 substitution with ammonia (B1221849) to introduce the amino group. pressbooks.pub Another general method is the amidomalonate synthesis, where diethyl acetamidomalonate is alkylated and then hydrolyzed and decarboxylated to yield the α-amino acid. pressbooks.pub Reductive amination of the corresponding α-keto acid, derived from oleic acid, is another viable pathway. pressbooks.pub

A biocatalytic cascade has also been developed for the conversion of oleic acid into 10-aminooctadecanoic acid, demonstrating the potential for enzymatic processes in modifying this fatty acid. morressier.comnih.gov This involves a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, and an amine transaminase. morressier.com While this yields a different positional isomer, it highlights the enzymatic machinery available for fatty acid amination.

Ricinoleic acid, or (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is another valuable renewable precursor. Its inherent hydroxyl group at C12 can be leveraged for various chemical transformations. A series of novel lipoamino acid derivatives have been synthesized from (Z)-methyl-12-aminooctadec-9-enoate, which is derived from ricinoleic acid. nih.gov

More directly relevant, a biocatalytic cascade has been reported for the synthesis of (Z)-12-aminooctadec-9-enoic acid from ricinoleic acid. morressier.com This two-step biotransformation in E. coli employs a long-chain secondary alcohol dehydrogenase from Micrococcus luteus to oxidize the hydroxyl group to a ketone, followed by amination using an engineered amine transaminase from Vibrio fluvialis. morressier.com This process achieved a 71% conversion rate. morressier.com Although this produces the 12-amino isomer, the methodology demonstrates the feasibility of using ricinoleic acid as a starting point for producing aminooctadecenoic acids.

Achieving the correct (S)-configuration at the α-carbon is crucial. Several stereoselective methods have been developed for the synthesis of α-amino acids. One approach involves asymmetric alkylation using a chiral phase-transfer catalyst, such as the Corey-Lygo catalyst, with a prochiral Schiff base substrate. nih.gov Another method employs a chiral auxiliary, like hydroxypinanone, also with a Schiff base, to direct the stereochemical outcome of the alkylation. nih.gov

For complex molecules, substrate-controlled stereoselective reductions can be employed. For instance, the reduction of an enone-derived α-amino acid with L-selectride can produce a specific diastereomer with high selectivity. nih.gov Reagent-controlled reductions, using catalysts like the (R)-CBS-oxazaborolidine, can afford the opposite diastereomer. nih.gov Enantioselective synthesis can also be achieved through the hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst, such as one with the DiPAMP ligand. pressbooks.pub

Semisynthesis from Renewable Fatty Acid Precursors

Enzymatic and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer mild, highly selective, and environmentally friendly alternatives to traditional chemical synthesis. These processes often operate in aqueous systems and can achieve high yields and excellent enantiomeric purity.

A three-step one-pot multienzyme cascade has been developed for the asymmetric synthesis of D-amino acids from various fatty acids (C6–C10). nih.gov This system uses a P450 peroxygenase to form an α-ketoacid, which is then reductively aminated by an engineered D-amino acid dehydrogenase with cofactor recycling. nih.gov While this produces the D-enantiomer, it showcases a powerful biocatalytic platform for fatty acid amination.

For the synthesis of L-amino acids, recombinant E. coli cells expressing a thermostable L-amino acid dehydrogenase and a formate (B1220265) dehydrogenase for NADH regeneration can convert α-keto acids to the corresponding L-amino acids with high chemical and optical yields. pressbooks.pub

Biocatalytic cascades have been specifically applied to long-chain fatty acids. A one-pot tandem cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) has been shown to successfully aminate both saturated and unsaturated fatty acids with carbon chain lengths up to C18, achieving conversions as high as 96%. rsc.org This approach represents a promising green route for the production of this compound and related compounds.

PrecursorReagents/EnzymesProductKey Features
Oleic Acid1. Br₂, PBr₃ 2. NH₃This compoundHell–Volhard–Zelinskii reaction followed by amination. pressbooks.pub
Oleic AcidDiethyl acetamidomalonate, Base, Alkyl Halide, Acid/HeatThis compoundAmidomalonate synthesis. pressbooks.pub
α-keto-octadec-9-enoic acidNH₃, NaBH₄This compoundReductive amination. pressbooks.pub
Ricinoleic AcidM. luteus SADH, V. fluvialis ATA(Z)-12-aminooctadec-9-enoic acidTwo-step biocatalytic cascade. morressier.com
Fatty Acids (C6-C18)Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA)Fatty AminesOne-pot biocatalytic cascade. rsc.org

Enzyme Discovery and Characterization in Amino Fatty Acid Synthesis

The synthesis of α-amino fatty acids such as this compound is a chemically challenging endeavor, often requiring complex protection and deprotection steps. Biocatalysis, with its inherent selectivity and mild reaction conditions, offers a promising alternative. Recent research has focused on the discovery and engineering of enzymes capable of catalyzing the amination of fatty acids.

A key breakthrough has been the development of biocatalytic cascades that can convert fatty acids into their corresponding amino derivatives. One such cascade involves the sequential action of a carboxylic acid reductase (CAR) and a transaminase (ω-TA). researchgate.net The CAR first reduces the carboxylic acid moiety of the fatty acid to an aldehyde, which is then aminated by the ω-TA to yield the desired amino fatty acid. researchgate.net This two-enzyme system has been shown to be effective for a range of saturated and unsaturated fatty acids. researchgate.net

Another innovative approach involves a three-step biotransformation, which has been successfully employed to produce 10-aminooctadecanoic acid from oleic acid, the unsaturated precursor of this compound. morressier.com This pathway utilizes a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, and an amine transaminase. morressier.com While this particular study resulted in amination at the 10th carbon, the principle demonstrates the potential for enzymatic modification of the oleic acid backbone to introduce an amino group.

Furthermore, research into nitrene transferase enzymes has opened up new possibilities for the direct α-C-H amination of carboxylic acid esters, which could provide a more direct route to α-amino fatty acids. nih.govnih.gov The discovery and evolution of these enzymes could pave the way for the single-step synthesis of compounds like this compound from readily available fatty acid esters. nih.govnih.gov

Whole-Cell Biotransformation Systems for Production

For the practical application of enzymatic cascades, whole-cell biotransformation systems are often preferred due to their ability to regenerate cofactors and house multiple enzymes in a protected cellular environment. A prime example is the production of 10-aminooctadecanoic acid from oleic acid using a recombinant Escherichia coli system. morressier.com In this system, the genes encoding the fatty acid double bond hydratase, a secondary alcohol dehydrogenase, and an amine transaminase were co-expressed in E. coli. morressier.com This whole-cell catalyst was able to successfully convert oleic acid into 10-aminooctadecanoic acid in a one-pot reaction. morressier.com

The use of whole-cell biocatalysts offers several advantages, including:

Cofactor regeneration: The metabolic machinery of the host cell can be harnessed to regenerate expensive cofactors such as NAD(P)H and ATP, which are required by many oxidoreductases and ligases.

Enzyme stability: The cellular environment can protect the enzymes from degradation, leading to higher operational stability.

These advantages make whole-cell biotransformation a highly attractive strategy for the sustainable production of this compound and other valuable amino fatty acids.

Substrate Scope and Specificity of Relevant Biocatalysts

The success of any biocatalytic process hinges on the substrate scope and specificity of the enzymes involved. For the synthesis of this compound, enzymes that can efficiently act on long-chain unsaturated fatty acids are required.

The carboxylic acid reductase (CAR) and ω-transaminase (ω-TA) cascade has demonstrated a broad substrate scope, successfully aminating both saturated and unsaturated fatty acids with carbon chain lengths ranging from C6 to C18. researchgate.net This indicates that oleic acid, the precursor to this compound, is a viable substrate for this enzymatic system.

In the three-step biotransformation for the production of 10-aminooctadecanoic acid, the substrate specificity of each enzyme was crucial. The fatty acid double bond hydratase from Stenotrophomonas maltophilia was shown to act on the double bond of oleic acid. morressier.com The subsequent dehydrogenase and transaminase then acted on the resulting hydroxylated intermediate. morressier.com

The following table summarizes the key enzymes and their relevance to the synthesis of this compound:

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product(s)Relevance to this compound Synthesis
Carboxylic Acid Reductase (CAR)CAR from Mycobacterium marinumFatty acids (C6-C18)Fatty aldehydesCan reduce the carboxyl group of oleic acid to an aldehyde, the first step in a two-step amination. researchgate.net
Transaminase (ω-TA)ω-TA from Chromobacterium violaceumFatty aldehydes, amino donorAmino fatty acidsCan aminate the aldehyde derived from oleic acid to produce an amino fatty acid. researchgate.net
Fatty Acid Double Bond HydrataseOhyA from Stenotrophomonas maltophiliaOleic acid10-hydroxyoctadecanoic acidDemonstrates the feasibility of enzymatic modification of the oleic acid double bond. morressier.com
Secondary Alcohol DehydrogenaseSADH from Micrococcus luteus10-hydroxyoctadecanoic acid10-oxooctadecanoic acidOxidizes the hydroxyl group to a ketone, a necessary step for subsequent amination. morressier.com
Amine Transaminase (ATA)ATA variant from Vibrio fluvialis10-oxooctadecanoic acid, amino donor10-aminooctadecanoic acidCatalyzes the final amination step, showcasing the potential for amino group introduction. morressier.com

Proposed Biosynthetic Routes in Biological Systems

While the precise biosynthetic pathway for this compound has not been definitively elucidated in any organism, it is possible to propose plausible routes based on known biochemical reactions and pathways for similar molecules. The biosynthesis of this compound would likely start from the common fatty acid, oleic acid.

One proposed pathway could involve the direct α-amination of oleic acid. This would require a yet-to-be-discovered enzyme capable of catalyzing the stereospecific introduction of an amino group at the C2 position of a long-chain unsaturated fatty acid. While unprecedented, the vast diversity of microbial enzymes suggests that such a biocatalyst may exist in nature.

A more likely proposed pathway would involve a two-step process analogous to the biosynthesis of some other α-amino acids:

α-Hydroxylation: The first step would involve the hydroxylation of oleic acid at the α-carbon to yield (2R)-2-hydroxyoctadec-9-enoic acid. This reaction could be catalyzed by a specific α-hydroxylase enzyme.

Oxidation and Transamination: The resulting α-hydroxy fatty acid could then be oxidized to the corresponding α-keto acid, 2-oxooctadec-9-enoic acid, by a dehydrogenase. This α-keto acid would then serve as the substrate for a transaminase, which would transfer an amino group from a donor molecule (such as glutamate (B1630785) or alanine) to the keto group, yielding this compound. This final transamination step would establish the S-stereochemistry at the α-carbon.

The following table outlines the hypothetical biosynthetic pathway for this compound:

StepPrecursorEnzyme (Hypothetical)Product
1(9Z)-octadec-9-enoic acid (Oleic acid)Oleic acid α-hydroxylase(2R)-2-hydroxyoctadec-9-enoic acid
2(2R)-2-hydroxyoctadec-9-enoic acidα-hydroxy fatty acid dehydrogenase2-oxooctadec-9-enoic acid
32-oxooctadec-9-enoic acid(S)-specific amino acid transaminaseThis compound

Further research, including genome mining and screening of microbial libraries, will be necessary to identify the specific enzymes and pathways responsible for the biosynthesis of this and other long-chain amino fatty acids in nature.

Derivatives and Structural Analogues of 2s,9z 2 Aminooctadec 9 Enoic Acid

Synthesis of Novel Derivatives

The synthesis of novel derivatives from (2S,9Z)-2-aminooctadec-9-enoic acid leverages established and innovative chemical strategies to create new molecular entities with potentially enhanced or novel properties.

The carboxylic acid and amino moieties are primary targets for creating amide and ester derivatives. Standard synthetic protocols are often employed, with specific considerations for the molecule's unsaturated nature.

Amide Synthesis: Amide derivatives are commonly synthesized through the reaction of the amino acid's carboxylic group with various primary or secondary amines. sphinxsai.com A key method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of an amide bond under mild conditions. masterorganicchemistry.com This approach is particularly useful for preserving the stereochemistry of the α-carbon. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. masterorganicchemistry.com The amino group of this compound can also be acylated to form amides.

Ester Synthesis: Esterification is typically achieved via methods like the Fischer-Speier esterification, where the amino acid is refluxed with an alcohol in the presence of a strong acid catalyst. sphinxsai.com This process yields the corresponding ester. For more sensitive substrates where acidic conditions might compromise the cis-double bond or the chiral center, milder methods using coupling agents like DCC can be employed to facilitate the reaction between the carboxylic acid and an alcohol. masterorganicchemistry.com

Derivative TypeSynthetic MethodReagentsKey Features
Amides Acyl Halide MethodThionyl chloride (SOCl₂), AmineHigh reactivity; suitable for a wide range of amines.
Coupling Agent MethodDicyclohexylcarbodiimide (DCC), AmineMild conditions; preserves stereochemistry. masterorganicchemistry.com
From Esters (Aminolysis)Amine, Heat/CatalystCan be sluggish but useful for specific transformations. google.com
Esters Fischer-Speier EsterificationAlcohol, Acid Catalyst (e.g., HCl)Classic method, high yield with simple alcohols. sphinxsai.com
DCC CouplingAlcohol, DCC, DMAPMild conditions, suitable for complex or sensitive alcohols. masterorganicchemistry.com

Conjugating this compound with other biomolecules like lipids and carbohydrates can yield complex structures with novel biological functions. The synthesis of these conjugates draws inspiration from methods used to create complex glycolipids, such as Lipid A. nih.gov

The synthesis of Lipid A, a component of the outer membrane of Gram-negative bacteria, provides a template for such conjugations. In these syntheses, a disaccharide backbone is typically constructed first, followed by the selective installation of lipid chains at specific hydroxyl and amino positions. nih.gov A similar strategy could be applied to this compound, where it could be attached as one of the lipid chains to a carbohydrate scaffold via an amide or ester linkage. This requires a sophisticated use of protecting groups to ensure that the correct functional groups react. The presence of the unsaturated bond in the amino acid's tail requires careful selection of reaction conditions to avoid unwanted side reactions like hydrogenation, particularly if palladium-based catalysts are used for deprotection. nih.gov

The specific stereochemistry of this compound—the (S) configuration at the alpha-carbon and the (Z) or cis configuration of the double bond at C9—is crucial to its identity. The synthesis of this specific isomer can be achieved from readily available starting materials like oleic acid, which already contains the required C9 cis-double bond. The synthetic challenge lies in the stereoselective introduction of the amino group at the C2 position to achieve the desired (S) configuration.

Exploration of other isomers, such as the (2R) enantiomer or the (9E) or trans geometric isomer, is essential for understanding structure-activity relationships. The synthesis of the (2R) enantiomer would require a different chiral auxiliary or an asymmetric catalyst during the amination step. The synthesis of the (9E) isomer would likely start from elaidic acid, the trans isomer of oleic acid. The synthetic route would then parallel that of the (9Z) isomer, involving stereocontrolled amination. Maintaining the integrity of the double bond's geometry is a critical consideration throughout any multi-step synthesis. nih.gov

Academic Investigations of Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of derivatives of this compound aim to correlate specific structural features with biological effects. While direct SAR studies on this specific molecule are not widely published, valuable insights can be drawn from research on structurally related lipid molecules, such as Lipid A and its analogs. nih.gov

The immunomodulatory activity of Lipid A is highly dependent on its acylation pattern, including the number, length, and position of its fatty acid chains. nih.gov For instance, variations in the lipid chains can significantly alter the signaling response in human cells. nih.gov By analogy, modifications to the this compound structure are expected to have a profound impact on its biological profile.

Structural ModificationPotential Impact on ActivityRationale based on Analogues (e.g., Lipid A)
Varying the alkyl chain length Altering the length of the 18-carbon chain could affect membrane integration and receptor binding affinity.In Lipid A, fatty acid chain length (typically 12-14 carbons) is critical for optimal immunostimulatory activity. nih.gov
Modifying the amino group Acylation or alkylation of the amino group would change the molecule's polarity and hydrogen bonding capacity.The acylation pattern of the glucosamine (B1671600) backbone in Lipid A dictates its interaction with receptor proteins. nih.gov
Altering the double bond Shifting the position or changing the geometry (Z to E) of the double bond would alter the molecule's shape.The presence and type of unsaturated fatty acids in Lipid A analogues can modulate their biological effects. nih.gov
Esterification/Amidation of the carboxyl group Neutralizing the negative charge of the carboxylate could influence solubility and interaction with cationic binding sites.Modifications to the phosphate (B84403) groups of Lipid A, which are also negatively charged, dramatically affect its activity.

Systematic exploration through the synthesis and biological evaluation of a library of derivatives—including amides, esters, and isomers—is a critical step in elucidating the full therapeutic and biological potential of this compound.

Biological Functions and Molecular Mechanisms of 2s,9z 2 Aminooctadec 9 Enoic Acid

Cellular Metabolism and Fate

Once introduced into a biological system, (2S,9Z)-2-aminooctadec-9-enoic acid becomes an active participant in the complex milieu of cellular lipid metabolism. Its structural similarity to endogenous sphingoid bases dictates its interactions and subsequent metabolic processing.

Integration into Lipid Metabolic Pathways

The principal and most well-characterized biological function of this compound is its potent and specific inhibition of serine palmitoyltransferase (SPT). researchgate.netscbt.comnih.gov SPT is the enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes and critical signaling molecules. scbt.comnih.gov By acting as a competitive inhibitor of SPT, this compound effectively blocks the condensation of serine and palmitoyl-CoA, the first committed step in the creation of all sphingolipids. researchgate.net

This blockade has significant downstream consequences for the cell's lipid profile. The reduction in the synthesis of sphinganine (B43673) and subsequent complex sphingolipids, such as ceramides (B1148491), sphingomyelins, and glycosphingolipids, can alter the physical properties of cell membranes and disrupt the formation of lipid rafts, specialized membrane microdomains crucial for signal transduction. scbt.com

Interestingly, sustained inhibition of SPT by compounds like this compound can lead to a metabolic shift. With the primary pathway for palmitate utilization being throttled, the fatty acid can be rerouted into other lipid synthesis pathways. nih.gov This can result in an increased production of glycerolipids, including diacylglycerol (DAG). nih.gov

Enzymatic Processing and Catabolic Pathways

The biosynthesis of this compound, as sphingofungin B, has been elucidated in the fungus Aspergillus fumigatus. asm.org This process involves a biosynthetic gene cluster that orchestrates a series of enzymatic reactions. The biosynthesis is compartmentalized within the cell, occurring in the endoplasmic reticulum (ER), ER-derived vesicles, and the cytosol. asm.org The initial step involves the condensation of a polyketide with aminomalonate, a reaction catalyzed by a polyketide synthase and an aminotransferase. researchgate.net Subsequent modifications, including hydroxylations and acetylations, are carried out by a suite of dedicated enzymes to yield the final sphingofungin structures. asm.org

While the anabolic pathway of sphingofungins in their producing organisms is understood, specific catabolic pathways for this compound in mammalian or other eukaryotic cells have not been extensively detailed in the current body of scientific literature. General metabolic processes for amino acids and fatty acids, such as oxidation and transamination, could potentially be involved in its breakdown. The double bond at the C9 position is susceptible to oxidation, which could be a potential route for degradation. However, specific enzymes responsible for the degradation of this synthetic amino acid have not yet been identified.

Interactions with Other Metabolic Intermediates

The primary interaction of this compound with other metabolic intermediates stems from its inhibition of serine palmitoyltransferase. This action directly impacts the levels of the substrates (serine and palmitoyl-CoA) and the products (3-ketosphinganine and subsequent sphingolipids) of this enzymatic reaction.

The producing organism, Aspergillus fumigatus, has evolved a fascinating self-resistance mechanism to counteract the toxic effects of its own metabolite. The biosynthetic gene cluster for sphingofungin includes genes for an aminotransferase (SphA) and a 3-ketoreductase (SphF) that can also participate in the host's own sphingolipid biosynthesis. This dual functionality is thought to supplement the production of essential sphingolipids, thereby mitigating the inhibitory effect of the sphingofungin. researchgate.net

Furthermore, the diversion of palmitate away from sphingolipid synthesis towards glycerolipid synthesis, as mentioned earlier, leads to an increased pool of diacylglycerol (DAG). nih.gov This alters the balance between two critical classes of lipid second messengers: ceramides and DAG. This crosstalk between sphingolipid and glycerolipid metabolism is a crucial aspect of the cellular response to SPT inhibition. nih.gov

Role in Intercellular and Intracellular Signaling Pathways

By perturbing the delicate balance of lipid metabolism, this compound exerts a profound influence on a variety of cellular signaling pathways that govern processes such as cell growth, proliferation, and apoptosis.

Modulation of Specific Enzymatic Activities (e.g., Diacylglycerol Kinases)

While there is no direct evidence to suggest that this compound directly binds to and modulates diacylglycerol kinases (DGKs), its action on lipid metabolism creates an indirect but significant link. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial switch in lipid signaling. mdpi.com

The inhibition of serine palmitoyltransferase by this compound can lead to an accumulation of DAG. nih.gov DAG is a potent activator of several isoforms of protein kinase C (PKC), a family of serine/threonine kinases that play central roles in a multitude of signaling cascades. nih.gov By increasing the availability of DAG, this compound can indirectly lead to the sustained activation of DAG-sensitive PKCs. This can, in turn, influence the activity of DGKs, as some DGK isoforms are regulated by PKC-mediated phosphorylation. mdpi.com Therefore, while not a direct effector, this compound can modulate the DAG-DGK signaling axis by altering the concentration of the substrate, DAG.

Involvement in Lipid Signaling Cascades

The primary mechanism through which this compound is involved in lipid signaling cascades is through the disruption of sphingolipid biosynthesis. scbt.com Sphingolipids and their metabolites are not merely structural components of membranes but are also key signaling molecules.

By inhibiting SPT, this compound reduces the cellular levels of ceramide and sphingosine-1-phosphate (S1P), two sphingolipids with often opposing signaling roles. nih.gov Ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P is typically involved in pro-survival and proliferative pathways. nih.gov The alteration of the ceramide/S1P ratio can therefore have profound effects on cell fate.

The previously discussed increase in DAG levels further implicates this compound in glycerolipid-based signaling cascades. nih.gov The activation of PKC by elevated DAG can trigger a wide array of downstream signaling events, including the activation of the MAP kinase pathway, which is involved in cell growth and differentiation. nih.gov

The following table summarizes the key enzymes and pathways affected by this compound:

Enzyme/PathwayEffect of this compoundDownstream Consequences
Serine Palmitoyltransferase (SPT)InhibitionDecreased synthesis of sphingolipids (ceramide, S1P), altered membrane composition, disruption of lipid rafts.
Diacylglycerol (DAG) SynthesisIndirect IncreaseIncreased activation of Protein Kinase C (PKC) isoforms, modulation of downstream signaling pathways (e.g., MAP kinase).
Sphingolipid SignalingDisruptionAltered balance between pro-apoptotic (ceramide) and pro-survival (S1P) signals.
Glycerolipid SignalingModulationEnhanced signaling through DAG-responsive pathways.

Impact on Cellular Membrane Organization and Fluidity

The precise impact of this compound on the organization and fluidity of cellular membranes has not been extensively studied directly. However, insights can be drawn from the behavior of structurally related molecules, particularly sphingosine (B13886) and oleic acid. This compound combines the structural features of an alpha-amino acid and a monounsaturated fatty acid, suggesting it may play a role in lipid-protein interactions and influence the physical properties of the lipid bilayer. nih.gov

Sphingosine, which shares the 2-amino group and a long hydrocarbon chain, is known to have significant effects on membrane properties. At physiological pH, the amino group of sphingosine can be positively charged, allowing for electrostatic interactions with negatively charged phospholipids (B1166683) in the cell membrane. nih.gov This interaction can lead to the release of vesicular contents. nih.gov Studies on sphingosine have shown that it tends to rigidify membranes by promoting the formation of gel-like domains. nih.govportlandpress.com This rigidification can, in turn, increase the permeability of the membrane to solutes, potentially by creating structural defects at the boundaries between these rigid domains and the more fluid areas of the membrane. nih.govportlandpress.com Furthermore, sphingosine has been observed to facilitate the formation of non-bilayer structures, such as cubic phases, in negatively charged membranes. nih.gov The presence of cholesterol can modulate these effects, increasing the miscibility of sphingosine within the membrane and melting the gel domains. nih.gov

On the other hand, the oleic acid component, a monounsaturated fatty acid, is a major constituent of lipids in both animals and plants and contributes to membrane fluidity. nih.gov However, studies comparing fatty acids with varying degrees of unsaturation have shown that monounsaturated fatty acids like oleic acid have a less pronounced effect on membrane fluidity compared to polyunsaturated fatty acids (PUFAs). nih.govnih.gov For instance, research on human neuroblastoma cells indicated that treatment with oleic acid (18:1) did not significantly alter membrane fluidity, whereas fatty acids with four or more double bonds did. nih.gov The effects of fatty acids on membrane fluidity appear to be more dependent on the number of double bonds rather than their specific position within the acyl chain. nih.gov

Given these characteristics of its constituent parts, this compound could potentially insert into the lipid bilayer, with its hydrophobic tail interacting with the fatty acid core of the membrane and its charged amino and carboxyl groups positioned near the aqueous interface. Its ability to form hydrogen bonds and engage in electrostatic interactions could influence the packing of neighboring lipids, thereby altering local membrane organization and fluidity.

Compound Effect on Membrane Fluidity Observed Structural Changes in Membranes Relevant Citations
SphingosineTends to rigidify membranesPromotes formation of gel-like domains; can induce non-bilayer phases nih.govnih.govportlandpress.com
Oleic Acid (18:1)Minimal to no significant changeLess impact compared to polyunsaturated fatty acids nih.govnih.gov
Polyunsaturated Fatty Acids (e.g., AA, EPA, DHA)Increase membrane fluidity- nih.gov

Biological Significance in Microorganisms and Model Organisms

Fatty acids are fundamental to the biology of microorganisms, serving as essential components of cell membranes and as energy sources. aatbio.com In the model organism Saccharomyces cerevisiae (a type of yeast), the composition of fatty acids in the cell membrane is crucial for maintaining proper membrane fluidity and function, which in turn affects processes like nutrient transport and signaling. nih.govresearchgate.net Yeast is a widely used model for studying eukaryotic cell biology, and a significant portion of its genes have homologs in mammals, making it a valuable tool for understanding conserved biological processes. nih.govnih.gov Studies in yeast have elucidated the high conservation of pathways like the DNA damage response. nih.gov Furthermore, genome-scale metabolic models of S. cerevisiae are used to analyze cellular metabolism and integrate multi-omics data. researchgate.net While these models include fatty acid metabolism, specific pathways involving alpha-amino fatty acids are not well-characterized.

The presence of an amino group in this compound is particularly noteworthy. General studies on prebiotic chemistry have shown that amino acids can bind to and stabilize fatty acid membranes, particularly in the presence of salts, which could have been a crucial factor in the emergence of the first cells. pnas.org This suggests a fundamental interaction between these two types of molecules at the membrane level.

In bacteria, fatty acid synthesis and metabolism are essential for survival and are targets for antimicrobial drugs. The ability to incorporate different types of fatty acids into their membranes allows bacteria to adapt to various environmental stresses. The unique structure of an alpha-amino fatty acid like this compound could potentially interact with bacterial metabolic or signaling pathways in ways that differ from standard fatty acids.

While specific data is lacking, the compound's structure suggests potential roles in:

Modulating membrane properties: As discussed in the previous section, it could alter membrane fluidity and organization in microorganisms.

Lipid-protein interactions: The amino acid head group could interact with membrane proteins, potentially influencing their function. nih.gov

Metabolic processes: It could be a substrate or intermediate in novel metabolic pathways, distinct from standard beta-oxidation of fatty acids.

Further research utilizing model organisms like Saccharomyces cerevisiae or bacteria such as E. coli would be necessary to elucidate the specific biological significance of this compound.

Organism/System General Relevance of Fatty/Amino Acids Potential Role of this compound (Hypothetical) Relevant Citations
Saccharomyces cerevisiae (Yeast)Crucial for membrane structure, energy, and signaling; a key model for eukaryotic processes.Could influence membrane-dependent processes; potential substrate for uncharacterized metabolic pathways. nih.govresearchgate.netnih.gov
BacteriaEssential for membrane integrity and as an energy source; adaptation to environmental stress.May alter membrane properties to affect viability; could interact with specific bacterial enzymes or transporters.-
Prebiotic SystemsAmino acids can stabilize fatty acid membranes.Could have played a role in the formation and stability of protocells. pnas.org

Advanced Research Methodologies for 2s,9z 2 Aminooctadec 9 Enoic Acid Analysis

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for isolating (2S,9Z)-2-aminooctadec-9-enoic acid from complex biological matrices and for its purification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample's nature, the required resolution, and the subsequent analytical steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of amino acids and lipids, offering high resolution and sensitivity. For a compound like this compound, which possesses both a polar amino group and a nonpolar fatty acid chain, reversed-phase HPLC is a common approach. This method utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

To enhance detection and improve chromatographic behavior, derivatization of the amino group is often employed. Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to attach a UV-active or fluorescent tag, significantly increasing the sensitivity of detection by UV or fluorescence detectors. The attachment of an apolar moiety like Fmoc-Cl also enables the purification of the derivatized amino acid from the matrix using a single solid-phase extraction step, which reduces ion suppression during subsequent mass spectrometry analysis. researchgate.net

ParameterDescription
Stationary Phase C18 or other reversed-phase columns
Mobile Phase Gradients of acetonitrile, methanol, and water with additives like formic acid or trifluoroacetic acid
Derivatization Pre-column derivatization with agents like Fmoc-Cl for enhanced detection
Detection UV, Fluorescence, or Mass Spectrometry (LC-MS)

This table presents typical HPLC parameters for the analysis of amino acids and fatty acids, which can be adapted for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids and long-chain fatty acids, derivatization is a mandatory step to convert the polar functional groups (carboxyl and amino groups) into more volatile and less reactive derivatives. sigmaaldrich.com For this compound, a two-step derivatization is typically required: esterification of the carboxylic acid group followed by acylation or silylation of the amino group. Fatty acid methyl esters (FAMEs) are commonly prepared for GC analysis. nih.gov

The separation of unsaturated fatty acid isomers, such as those with different double bond positions or stereochemistry (cis/trans), can be challenging. The use of specialized capillary columns with polar stationary phases, such as those based on ionic liquids, has shown significant advantages. nih.govacs.org These columns can provide better resolution and more symmetric peak shapes for long-chain unsaturated fatty acid esters compared to conventional polyethylene (B3416737) glycol (PEG) columns. nih.govacs.org

ParameterDescription
Derivatization Esterification (e.g., with methanol/HCl) followed by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with MTBSTFA) sigmaaldrich.com
Stationary Phase Polar columns (e.g., ionic liquid-based or wax-type phases) for isomer separation nih.govacs.org
Injector Split/splitless injector
Detector Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS)

This table outlines common GC parameters for the analysis of fatty acids and amino acids, applicable to this compound after appropriate derivatization.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of biomolecules due to its high sensitivity and specificity. When coupled with chromatographic separation (LC-MS or GC-MS), it provides a comprehensive analytical platform for studying compounds like this compound.

Untargeted and Targeted Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Both untargeted and targeted approaches can be applied to study this compound and related pathways.

Untargeted metabolomics provides a broad snapshot of the metabolome, enabling the discovery of novel biomarkers and metabolic pathways. In the context of sphingolipid metabolism, to which this compound is related, untargeted metabolomics has been used to identify dysregulation in disease states. nih.govnih.gov This approach can reveal unexpected changes in the levels of this amino acid and its metabolites in response to various stimuli or in different pathological conditions.

Targeted metabolomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of metabolites. researchgate.net This approach offers higher sensitivity and specificity than untargeted methods and is ideal for hypothesis-driven research, such as quantifying the levels of this compound and its known metabolic products. Targeted panels for sphingolipids are available and can be adapted to include this specific amino acid. metabolon.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of unknown compounds. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For this compound, MS/MS can provide information on the length of the carbon chain, the presence of the amino group, and the position of the double bond. The fragmentation of the amino acid backbone and the hydrocarbon chain will yield specific product ions that aid in its structural confirmation. researchgate.net The de novo cleaning of chimeric MS/MS spectra can further improve the quality of the data and the reliability of structural annotation. nih.gov

Ionization Modes and Fragmentation Analysis

The choice of ionization mode is critical for the successful analysis of this compound by mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules and is commonly used in LC-MS. nih.gov

In positive ion mode , the amino group can be readily protonated to form the [M+H]⁺ ion. Subsequent fragmentation of this ion in MS/MS experiments typically involves the neutral loss of small molecules like water (H₂O) and formic acid (HCOOH), as well as characteristic cleavages of the carbon chain. researchgate.net The most abundant precursor and product ions for amino acids are often (M+H)⁺ and (M-COOH)⁺. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its unique structure, which combines features of an amino acid and an unsaturated fatty acid.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. The spectrum of this compound would exhibit characteristic signals for its different protons. The olefinic protons (H-9 and H-10) are expected to appear in the downfield region, typically between 5.3 and 5.4 ppm, with their cis (Z) configuration confirmed by a specific coupling constant (J-value). The α-proton (H-2), being adjacent to both the amino and carboxylic acid groups, would also have a distinct chemical shift, generally found in the range of 3.5 to 4.5 ppm. Protons of the long aliphatic chain would produce a complex series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals for this compound would include the carboxyl carbon (C-1), which is highly deshielded and appears far downfield (around 170-180 ppm). The olefinic carbons (C-9 and C-10) would resonate in the 120-135 ppm range. The α-carbon (C-2), bonded to the nitrogen atom, would be found around 50-60 ppm. The numerous methylene (B1212753) carbons of the long hydrocarbon chain would produce a cluster of signals in the upfield region, typically between 20 and 40 ppm.

Predicted NMR Data:

While specific experimental spectra for this compound are not widely published, data can be predicted based on the known chemical shifts of similar structures, such as oleic acid and various amino acids. hmdb.cachemicalbook.comoregonstate.eduresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-2 (α-proton)3.5 - 4.5TripletAdjacent to the amino group and C-3 methylene.
H-9, H-10 (olefinic)5.3 - 5.4MultipletCharacteristic of cis double bond protons.
H-8, H-11 (allylic)~2.0MultipletProtons adjacent to the double bond.
H-3~1.8 - 2.0MultipletMethylene group adjacent to the α-carbon.
-(CH₂)n- (chain)1.2 - 1.6Broad MultipletOverlapping signals from the aliphatic chain.
-CH₃ (terminal)~0.9TripletTerminal methyl group of the fatty acid chain.
-COOH10.0 - 12.0Broad SingletCarboxylic acid proton, may exchange with solvent.
-NH₂VariableBroad SingletAmino group protons, position is concentration and solvent dependent.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1 (-COOH)170 - 180Carbonyl carbon of the carboxylic acid.
C-9, C-10 (=CH-)120 - 135Olefinic carbons of the cis double bond.
C-2 (-CH(NH₂)-)50 - 60α-carbon attached to the amino group.
C-3, C-8, C-1125 - 35Carbons adjacent to functional groups or the double bond.
-(CH₂)n- (chain)20 - 40Aliphatic carbons of the long chain.
C-18 (-CH₃)~14Terminal methyl carbon.

These predicted values serve as a guide for the experimental analysis and structural confirmation of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful insights into the three-dimensional structure, dynamics, and properties of molecules like this compound, complementing experimental data from techniques like NMR.

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of computational molecular modeling, allowing researchers to study the time-dependent behavior of a molecular system. nih.govnih.govyoutube.comijbiotech.com For this compound, an MD simulation would typically involve the following steps:

System Setup: A 3D model of the molecule is generated and placed in a simulation box, often solvated with water molecules to mimic a physiological environment.

Force Field Selection: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system based on the positions of its atoms. fu-berlin.de The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure, allowing it to relax into a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is calculated by solving Newton's equations of motion.

Analysis of Simulation Data: From the MD trajectory, various properties can be analyzed to understand the molecule's behavior:

Conformational Analysis: The simulation reveals the preferred shapes (conformations) of the molecule, including the flexibility of the long aliphatic chain and the orientation of the amino acid headgroup.

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's structure over time.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the molecule are the most flexible. For this compound, the terminal ends of the hydrocarbon chain would be expected to show higher fluctuations.

Hydrogen Bonding: The simulation can track the formation and breaking of hydrogen bonds, which are crucial for the molecule's interactions with itself and with surrounding water molecules or other biomolecules.

These computational studies are vital for predicting how this compound might interact with biological membranes, proteins, or other lipids, providing a molecular basis for its potential biological functions.

Emerging Research Applications and Biotechnological Prospects

(2S,9Z)-2-aminooctadec-9-enoic acid as a Chiral Building Block in Organic Synthesis

The presence of a stereocenter at the C2 position makes this compound a valuable chiral building block in organic synthesis. Chiral building blocks are essential for the stereoselective synthesis of complex molecules, particularly pharmaceuticals and other biologically active compounds, where specific stereoisomers are often responsible for the desired activity.

The dual functionality of this compound, with its amino and carboxylic acid groups, allows for a variety of chemical modifications. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid and the double bond can undergo reactions such as oxidation and reduction. This versatility enables the synthesis of a diverse range of derivatives. For instance, derivatives of this compound are being investigated as potential therapeutic agents.

The synthesis of complex natural products and their analogs often relies on the use of such chiral precursors to control the stereochemistry of the final molecule. The specific "S" configuration at the alpha-carbon of this compound can direct the formation of subsequent stereocenters in a synthetic sequence.

Development of Biologically Inspired Materials

The amphiphilic nature of this compound, possessing both a hydrophilic amino acid head and a hydrophobic fatty acid tail, makes it an attractive component for the development of biologically inspired materials. These materials aim to mimic the structure and function of biological systems, such as cell membranes.

Lipid-based drug delivery systems are a key area of application. By incorporating this compound or its derivatives into liposomes or other lipid nanoparticles, it is possible to enhance the bioavailability and targeted delivery of poorly soluble drugs. The unique structure of this amino fatty acid can influence the packing of lipid bilayers, potentially affecting the stability and release characteristics of the delivery system.

Furthermore, the ability of such molecules to self-assemble into ordered structures like micelles and vesicles in aqueous environments is being explored for applications in nanotechnology and materials science. These self-assembled structures can encapsulate other molecules, providing a basis for creating novel functional materials.

Enzyme Engineering for Tailored Amino Fatty Acid Production

The industrial production of this compound and other tailored amino fatty acids can be challenging and costly through traditional chemical synthesis. Enzyme engineering offers a promising alternative, enabling more sustainable and specific production methods.

One approach involves modifying existing enzymes to accept novel substrates or to catalyze specific reactions with high stereoselectivity. For example, transaminases could be engineered to aminate a fatty acid precursor at the C2 position with the desired (S)-stereochemistry. This would provide a direct and efficient route to the target molecule.

Multi-enzyme cascades are another area of active research. By combining several enzymes in a one-pot reaction, it is possible to create complex molecules from simple starting materials in a highly efficient manner. This approach mimics the biosynthetic pathways found in nature and can be optimized to produce specific amino fatty acids with desired chain lengths, degrees of unsaturation, and stereochemistry.

Synthetic Biology Approaches for Biosynthetic Pathway Reconstruction

Synthetic biology provides a powerful framework for the de novo design and construction of biosynthetic pathways in microbial hosts for the production of valuable chemicals. This approach is being applied to the biosynthesis of various compounds, including fatty acid derivatives.

Researchers are working to engineer microorganisms to produce adipic acid, a dicarboxylic acid, from simple sugars. chalmers.se These efforts involve mapping out metabolic pathways, identifying and characterizing key enzymes, and assembling these components into a functional pathway in a host organism like Corynebacterium glutamicum. chalmers.se While not directly focused on this compound, the principles and techniques developed in these studies are highly relevant.

The reconstruction of a biosynthetic pathway for this compound would likely involve introducing and optimizing a set of genes encoding the necessary enzymes into a suitable microbial host. This could include enzymes for fatty acid synthesis, desaturation to introduce the double bond at the C9 position, and amination at the C2 position. Identifying an efficient α-amination step is a key challenge in this process. chalmers.se The successful implementation of such a synthetic pathway could lead to a cost-effective and sustainable source of this and other novel amino fatty acids.

Q & A

Q. What are the optimal synthetic routes for (2S,9Z)-2-aminooctadec-9-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Strategy : Begin with (9Z)-octadec-9-enoic acid (oleic acid) as a precursor. Introduce the amino group at the C2 position via a stereospecific reaction, such as enzymatic amination or catalytic hydrogenation of a nitro intermediate .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis. Deprotect with trifluoroacetic acid (TFA) in dichloromethane (DCM), as demonstrated in analogous ester-to-acid conversions .
  • Reaction Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust temperature (e.g., 25–60°C) and solvent polarity (e.g., DMF, THF) to improve yield and stereochemical purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • 1H/13C-NMR : Identify the Z-configuration of the C9 double bond via coupling constants (J = 10–12 Hz for cis protons). The amino group at C2 will show a multiplet at δ 3.1–3.5 ppm (1H) and a corresponding carbon signal at ~50 ppm .
  • IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and amine (-NH₂, ~3300 cm⁻¹) functional groups.
  • HRMS : Validate molecular weight (theoretical m/z for C₁₈H₃₃NO₂: 295.25) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess compound stability. Poor in vivo activity may result from rapid metabolism of the carboxylic acid group .
  • Formulation Adjustments : Encapsulate the compound in liposomes or conjugate with polyethylene glycol (PEG) to enhance bioavailability, as seen in drug delivery studies of similar fatty acid derivatives .
  • Dose-Response Analysis : Conduct pharmacokinetic (PK) studies to correlate administered doses with plasma concentrations, ensuring in vitro IC₅₀ values align with achievable in vivo levels .

Q. What experimental approaches can elucidate the compound’s interaction with lipid membranes or signaling receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers containing phosphatidylserine (PS) or lysophosphatidic acid (LPA) to measure binding kinetics .
  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers, focusing on hydrogen bonding between the amino group and phosphate headgroups .
  • Cell-Based Assays : Use HEK293 cells transfected with G-protein-coupled receptors (GPCRs) to test activation/inhibition, referencing protocols for LPA receptor agonists .

Q. How can stereochemical impurities be minimized during synthesis, and what analytical methods validate enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Employ a Chiralpak IC column with a hexane/isopropanol mobile phase to separate (2S) and (2R) enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm absolute configuration .
  • Enzymatic Resolution : Use lipases or aminotransferases to selectively hydrolyze undesired stereoisomers .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in quantifying this compound across different laboratories?

Methodological Answer:

  • Standardized Protocols : Adopt validated LC-MS/MS conditions: C18 column, 0.1% formic acid in water/acetonitrile gradient, and electrospray ionization (ESI+) .
  • Internal Standards : Use deuterated analogs (e.g., d₄-oleic acid) to correct for extraction efficiency and matrix effects .
  • Inter-Laboratory Validation : Share reference samples with collaborating labs and perform Bland-Altman analysis to assess measurement agreement .

Biological and Mechanistic Studies

Q. How can the compound’s potential role in inflammation or cancer be mechanistically investigated?

Methodological Answer:

  • Gene Expression Profiling : Treat macrophage or cancer cell lines with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., NF-κB, COX-2) .
  • Metabolomic Profiling : Use GC-MS or LC-MS to track changes in prostaglandins or leukotrienes, leveraging protocols from H. pylori eradication studies .
  • Knockout Models : CRISPR/Cas9-engineered cell lines lacking specific receptors (e.g., LPA1) can isolate signaling mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.